molecular formula C8H14O4S2 B8634830 Methyl 2-[2-(2-methoxy-2-oxoethyl)sulfanylethylsulfanyl]acetate CAS No. 53773-62-9

Methyl 2-[2-(2-methoxy-2-oxoethyl)sulfanylethylsulfanyl]acetate

Cat. No. B8634830
CAS RN: 53773-62-9
M. Wt: 238.3 g/mol
InChI Key: IJEDQXJGDJSYOX-UHFFFAOYSA-N
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Patent
US08980077B2

Procedure details

Dimethyl 2,2′-(ethane-1,2-diylbis(sulfanediyl))diacetate (7.00 g, 29.4 mmol) was heated to reflux for two hours in 2 N HCl (50 mL). Cooling the mixture to room temperature gave a clear solution, which was concentrated to dryness in vacuo, giving Compound 3 as a white solid, 5.98 g (96.8%). 1H NMR (400 MHz, D2O) δ 3.47 (s, 4H), 2.95 (s, 4H). 13C NMR (101 MHz, D2O) δ 174.61, 33.28, 31.39.
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([S:9][CH2:10][C:11]([O:13]C)=[O:12])[CH2:2][S:3][CH2:4][C:5]([O:7]C)=[O:6]>Cl>[CH2:2]([S:3][CH2:4][C:5]([OH:7])=[O:6])[CH2:1][S:9][CH2:10][C:11]([OH:13])=[O:12]

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
C(CSCC(=O)OC)SCC(=O)OC
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
gave a clear solution, which
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated to dryness in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(CSCC(=O)O)SCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.